3-Methyl-2-(4-propylbenzoyl)pyridine
Overview
Description
3-Methyl-2-(4-propylbenzoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the 3-position and a 4-propylbenzoyl group at the 2-position
Scientific Research Applications
3-Methyl-2-(4-propylbenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-propylbenzoyl)pyridine typically involves the reaction of 3-methylpyridine with 4-propylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Methylpyridine+4-Propylbenzoyl chlorideBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-propylbenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group at the 3-position can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the 4-propylbenzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-Carboxy-2-(4-propylbenzoyl)pyridine.
Reduction: 3-Methyl-2-(4-propylbenzyl)pyridine.
Substitution: 3-Methyl-2-(4-propylbenzoyl)-5-nitropyridine.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-propylbenzoyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the benzoyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-benzoylpyridine: Lacks the propyl group, which may affect its lipophilicity and biological activity.
2-(4-Propylbenzoyl)pyridine: Lacks the methyl group, which may influence its reactivity and interaction with biological targets.
3-Methyl-2-(4-methylbenzoyl)pyridine: The presence of a methyl group instead of a propyl group can alter its physical and chemical properties.
Uniqueness
3-Methyl-2-(4-propylbenzoyl)pyridine is unique due to the presence of both the methyl and propylbenzoyl groups, which can influence its reactivity, solubility, and interaction with biological targets. This combination of substituents can make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3-methylpyridin-2-yl)-(4-propylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-5-13-7-9-14(10-8-13)16(18)15-12(2)6-4-11-17-15/h4,6-11H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYMUCIDHWZJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243212 | |
Record name | (3-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901243212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-23-3 | |
Record name | (3-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901243212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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